m-PEG36-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG36-alcohol, also known as methoxy-polyethylene glycol 36-hydroxy, is a polyethylene glycol (PEG) derivative. It is a linear polymer composed of 36 ethylene glycol units terminated with a methoxy group at one end and a hydroxyl group at the other. This compound is widely used in various scientific and industrial applications due to its unique properties, such as water solubility, biocompatibility, and ability to modify surfaces and molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG36-alcohol typically involves the polymerization of ethylene oxide. The process begins with the initiation of the polymerization reaction using a suitable initiator, such as methanol or ethylene glycol. The reaction is carried out under controlled conditions, including temperature, pressure, and the presence of a catalyst, to ensure the formation of a polymer with the desired molecular weight and functional groups.
Initiation: The initiator reacts with ethylene oxide to form an alkoxide intermediate.
Propagation: The alkoxide intermediate reacts with additional ethylene oxide molecules, leading to the growth of the polymer chain.
Termination: The polymerization reaction is terminated by adding a suitable terminating agent, such as water or an alcohol, to cap the polymer chain with a hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors equipped with precise control systems to monitor and regulate reaction parameters. The process may also include purification steps, such as filtration and distillation, to remove impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
m-PEG36-alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like thionyl chloride, phosphorus tribromide, or tosyl chloride, and are carried out under anhydrous conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halides, amines.
Scientific Research Applications
m-PEG36-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of personal care products, such as cosmetics and lotions, due to its moisturizing properties.
Mechanism of Action
The mechanism of action of m-PEG36-alcohol involves its ability to modify surfaces and molecules through its reactive hydroxyl group. The hydroxyl group can form covalent bonds with various functional groups, enabling the attachment of this compound to different substrates. This modification can alter the physical and chemical properties of the substrate, such as solubility, stability, and biocompatibility.
Comparison with Similar Compounds
m-PEG36-alcohol is unique due to its specific chain length and functional groups. Similar compounds include:
M-Peg12-OH: Shorter chain length, different solubility and reactivity.
M-Peg24-OH: Intermediate chain length, different physical properties.
M-Peg48-OH: Longer chain length, increased solubility and flexibility.
Compared to these similar compounds, this compound offers a balance of solubility, reactivity, and flexibility, making it suitable for a wide range of applications.
Biological Activity
m-PEG36-alcohol is a polyethylene glycol (PEG)-based compound primarily utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). The biological activity of this compound is significant in the context of drug development, particularly for enhancing the pharmacokinetic properties of therapeutic agents. This article explores the biological activity, mechanisms, and research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its long PEG chain, which contributes to its solubility and biocompatibility. The structure can be represented as follows:
where n indicates the length of the PEG chain. The alcohol functional group (-OH) at one end of the PEG chain enhances its ability to interact with various biological molecules.
Table 1: Properties of this compound
Property | Value |
---|---|
Molecular Weight | Approx. 1,800 g/mol |
Solubility | Water-soluble |
Functional Group | Alcohol |
Application | PROTAC linker |
The biological activity of this compound is primarily linked to its role as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to target proteins for degradation via the ubiquitin-proteasome system. The incorporation of this compound into PROTACs enhances their stability and solubility, which are crucial for effective cellular uptake and activity.
- Enhanced Solubility : The PEG moiety increases water solubility, facilitating better distribution in biological systems.
- Improved Pharmacokinetics : The presence of this compound can prolong the half-life of PROTACs in circulation, allowing for sustained therapeutic effects.
- Targeted Degradation : By linking specific ligands to target proteins, this compound aids in selective protein degradation, which is beneficial in cancer therapy and other diseases.
Research Findings
Several studies have investigated the efficacy of PROTACs containing this compound:
- Case Study 1 : A study published in Nature demonstrated that a PROTAC utilizing this compound effectively degraded the oncogenic protein BRD4 in cancer cells. The results indicated a significant reduction in cell viability, showcasing the potential application in oncology therapies .
- Case Study 2 : Research highlighted in Journal of Medicinal Chemistry noted that this compound-based PROTACs exhibited improved selectivity and reduced off-target effects compared to traditional small molecules. This selectivity is crucial for minimizing side effects during treatment .
Table 2: Summary of Case Studies on this compound
Study Reference | Target Protein | Outcome |
---|---|---|
Nature (2020) | BRD4 | Significant cell viability reduction |
Journal of Medicinal Chemistry (2021) | Various Oncogenes | Improved selectivity and reduced off-target effects |
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H148O37/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h74H,2-73H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLIGSNYHOODII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H148O37 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1617.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.